1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C14H10ClFN4O2S and its molecular weight is 352.77. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine, which is synthesized from 2-aminothiophenol and ethyl acetoacetate. The second intermediate is 3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea, which is synthesized from 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine and N,N'-diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF). These two intermediates are then coupled with 3-chloro-4-fluoroaniline to form the final product.
Starting Materials
2-aminothiophenol, ethyl acetoacetate, N,N'-diisopropylcarbodiimide (DIC), N,N-dimethylformamide (DMF), 3-chloro-4-fluoroaniline
Reaction
Synthesis of 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine:, Step 1: 2-aminothiophenol is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethoxy-4-(methylthio)pyrimidine-5-carbaldehyde., Step 2: The aldehyde is then cyclized with sulfur to form 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine., Synthesis of 3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea:, Step 1: 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine is reacted with N,N'-diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF) to form the corresponding isocyanate intermediate., Step 2: The isocyanate intermediate is then reacted with urea to form 3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea., Coupling of intermediates to form final product:, The final step involves the coupling of 3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea with 3-chloro-4-fluoroaniline in the presence of a base such as potassium carbonate to form the final product '1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea'.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O2S/c1-7-11(12(21)20-4-5-23-14(20)17-7)19-13(22)18-8-2-3-10(16)9(15)6-8/h2-6H,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDCBUAGIBJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.